Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Lipophilicity Drug Metabolism Chromatographic Retention

Analytical laboratories developing HPLC/LC-MS methods for Bumetanide face the challenge of identifying and quantifying the EP Impurity C at the 0.1% acceptance threshold. This definitive reference standard solves that problem. - Unique chromatographic signature (RRT ≈ 4.4) ensures unambiguous peak identification. - Supplied with comprehensive CoA (HPLC purity ≥95%), NMR, and MS data for regulatory compliance. - Enables robust method validation, system suitability testing, and batch-release quality control. - Available from stock with fast global delivery, supporting both R&D and commercial manufacturing timelines.

Molecular Formula C21H28N2O5S
Molecular Weight 420.5 g/mol
CAS No. 32643-00-8
Cat. No. B194464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
CAS32643-00-8
SynonymsBumetanide Butyl Ester;  Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate;  3-(Aminosulfonyl)-5-(butylamino)-4-phenoxybenzoic Acid Butyl Ester;  3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic Acid Butyl Ester
Molecular FormulaC21H28N2O5S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C(=CC(=C1)C(=O)OCCCC)S(=O)(=O)N)OC2=CC=CC=C2
InChIInChI=1S/C21H28N2O5S/c1-3-5-12-23-18-14-16(21(24)27-13-6-4-2)15-19(29(22,25)26)20(18)28-17-10-8-7-9-11-17/h7-11,14-15,23H,3-6,12-13H2,1-2H3,(H2,22,25,26)
InChIKeyFUBXAOXPLXHBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Bumetanide Butyl Ester (EP Impurity C) Baseline Overview


Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (CAS 32643-00-8), also known as Bumetanide Butyl Ester or Bumetanide EP Impurity C, is a synthetic compound belonging to the sulfamoylbenzoic acid class . It is structurally related to the loop diuretic Bumetanide (CAS 28395-03-1), differing by the presence of a butyl ester group at the carboxylic acid moiety. It is officially designated as an impurity standard in both the European Pharmacopoeia (EP Impurity C) and United States Pharmacopeia (USP) monographs for Bumetanide [1]. This compound serves as an essential reference material for analytical method development, validation, and quality control in pharmaceutical manufacturing, where its distinct physicochemical and chromatographic properties demand precise identification and quantification to ensure drug purity .

Why Generic Substitution Is Scientifically Unsound


The substitution of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (Bumetanide Butyl Ester) with Bumetanide or other sulfamoylbenzoic acid derivatives is fundamentally invalid due to its specific structural modification—a butyl ester group replacing the free carboxylic acid . This single chemical change profoundly alters the molecule's lipophilicity (LogP) and solubility profile , directly impacting chromatographic retention behavior and detection characteristics . In the context of structure-activity relationships, this modification also abolishes diuretic activity; studies demonstrate that a free carboxylic acid group is essential for inhibiting the NKCC cotransporter [1]. Consequently, this compound cannot be used interchangeably with Bumetanide for pharmacological studies, nor can it serve as a generic substitute for other Bumetanide impurities (e.g., Impurity A, B, or D) due to its unique chromatographic retention time (RRT ≈ 4.4) relative to the parent drug [2].

Quantitative Differentiation Evidence


Lipophilicity Enhancement vs. Bumetanide

The butyl ester modification of Bumetanide Butyl Ester (target compound) significantly increases its lipophilicity compared to the parent drug Bumetanide, which possesses a free carboxylic acid group . This structural change alters the molecule's physicochemical properties, specifically its partition coefficient, affecting its behavior in biological and analytical systems .

Lipophilicity Drug Metabolism Chromatographic Retention

Pharmacopoeial Retention Time Differentiation

The European Pharmacopoeia (EP) monograph for Bumetanide establishes a specific relative retention (RR) time for Impurity C (Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate) of approximately 4.4, using Bumetanide as the reference (RR = 1.0) [1]. This is a critical, quantifiable parameter for peak identification in HPLC analysis. In comparison, Impurity A (RR ≈ 0.6) and Impurity B (RR ≈ 0.4) exhibit markedly different retention characteristics [2].

Pharmaceutical Analysis HPLC Method Validation Quality Control

Loss of NKCC Inhibition Activity

Structure-activity relationship (SAR) studies of Bumetanide derivatives have unequivocally established that the presence of a free carboxylic acid group is an essential pharmacophore requirement for inhibiting the human NKCC2A cotransporter and for eliciting diuretic activity [1]. Bumetanide Butyl Ester, with its carboxylic acid masked as a butyl ester, is pharmacologically inactive [2]. This is in stark contrast to Bumetanide, which exhibits potent NKCC2A inhibition (Ki = 0.096 µM) and a clinical diuretic potency approximately 40-fold greater than Furosemide [3].

Structure-Activity Relationship NKCC Inhibition Diuretic Potency

Role as a Quantifiable Impurity Standard

Both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Bumetanide explicitly identify Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate as Impurity C [1]. The acceptance criterion mandates that the area of any peak corresponding to Impurity C in the test solution must not exceed the area of the principal peak in the reference solution (0.1%) [2]. This establishes a strict quantitative threshold for this compound in pharmaceutical quality control, unlike the parent drug Bumetanide or other in-class loop diuretics such as Furosemide or Torsemide, which are evaluated against their own separate impurity profiles [3].

Pharmacopoeial Compliance Impurity Profiling Analytical Standard

Validated Application Scenarios


Analytical Method Development for Impurity Profiling

This compound is the definitive reference standard for developing and validating HPLC or LC-MS methods to detect and quantify Bumetanide EP Impurity C. Its distinct relative retention time of approximately 4.4 (relative to Bumetanide) [1] requires dedicated method optimization to ensure adequate separation from the API peak and other impurities. Procurement is essential for analytical chemistry laboratories performing pharmaceutical quality control, stability studies, or forced degradation assessments, as it provides the quantitative benchmark against which the 0.1% acceptance criterion is measured.

Quality Control Batch Release Testing

For manufacturers and contract testing organizations involved in Bumetanide production, this compound is a mandatory reference material. Pharmacopoeial monographs require its use as a system suitability standard and for the preparation of reference solutions to quantify impurity levels in each manufactured batch [1]. Its procurement, accompanied by a Certificate of Analysis detailing purity (typically >95% by HPLC) and structural characterization data compliant with regulatory guidelines [2], is a non-negotiable requirement for batch release and regulatory submission.

Synthesis and Process Development

As an identified intermediate or process-related impurity in the synthesis of Bumetanide [1], this compound serves as a critical marker for optimizing reaction conditions and purification steps. By tracking the formation and removal of the butyl ester impurity during the synthetic route, process chemists can fine-tune esterification or hydrolysis steps to maximize the yield and purity of the target Bumetanide API. Its use as a reference standard in in-process control testing ensures that the final product meets stringent purity specifications.

Metabolite Identification and Pharmacokinetic Studies

In pharmacokinetic and drug metabolism research, Bumetanide is known to undergo extensive metabolism of its N-butyl side chain [1]. While Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is a synthetic ester impurity and not a primary metabolite, its distinct chromatographic and mass spectrometric signature (LogP = 6.1493) [2] makes it a valuable reference compound for validating analytical methods designed to separate and identify structurally related substances in biological matrices. This prevents misassignment of peaks and ensures accurate quantification of the parent drug and its genuine metabolites.

Technical Documentation Hub

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